molecular formula C20H18O4 B1679764 Phaseollin CAS No. 13401-40-6

Phaseollin

Cat. No. B1679764
CAS RN: 13401-40-6
M. Wt: 322.4 g/mol
InChI Key: LWTDZKXXJRRKDG-KXBFYZLASA-N
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Description

Phaseollin, one of the major phytoalexins in bean, belongs to the complex types of pterocarpans . It is characterized by side attachments involving cyclic or acyclic structures derived from dimethylallyl (prenyl) or geranyl groups . Phaseollin was the first antifungal isoflavonoid identified from bean and is believed to play an important role in host plant defense .


Molecular Structure Analysis

Phaseollin has a molecular formula of C20H18O4 . Its average mass is 322.354 Da and its monoisotopic mass is 322.120514 Da . It has 2 defined stereocenters .


Chemical Reactions Analysis

The biosynthesis of phaseollin involves several chemical reactions. It has been confirmed that prenylation occurred after the basic skeleton of pterocarpans (or other classes of isoflavonoids) has been constructed . The prenyltransferase activity, which is involved in phytoalexin biosynthesis, was significantly increased by biotic and abiotic elicitors .


Physical And Chemical Properties Analysis

Phaseollin has a density of 1.287g/cm3 . Its boiling point is 467.5°C at 760mmHg . The partition coefficient n-octanol/water is 2.32E-09mmHg at 25°C .

Scientific Research Applications

Phytoalexin Synthesis and Fungal Interaction

Phaseollin is a phytoalexin synthesized by Phaseolus vulgaris (snap or French bean) in response to infection or injury, playing a crucial role in plant defense mechanisms. Its production is significantly influenced by factors like host cultivar, fungal species, and incubation duration. For instance, Phaseollin levels increase in injured pod tissue, and its synthesis is inhibited by holding broken pods in 30% CO2. This phytoalexin shows antifungal properties, significantly inhibiting spore germination and growth of various fungal species, such as Fusarium solani and Cladosporium fulvum (Doherty & Buescher, 1978); (野中 & 実松, 1973).

Inhibition of Proton Transport

Phaseollin appears to inhibit proton transport in red beet tonoplast vesicles, thereby affecting membrane functions. This inhibition is due to increased conductance across the tonoplast membrane, indicating its potential use in understanding membrane transport mechanisms (Spessard et al., 1993).

Chemical Synthesis and Protective Sequences

The synthesis of phaseollin has been achieved using key chemical processes, highlighting its importance in chemical studies. This includes understanding the protective sequences for chromen double bonds, a crucial aspect of its molecular structure (Thomas & Whiting, 1984).

Biosynthesis Pathways in Plants

Phaseollin biosynthesis in Phaseolus vulgaris involves several precursor compounds, representing a logical sequence in the biosynthetic pathway to phaseollin. This understanding is vital for exploring the complex biochemical pathways in plant defense mechanisms (Dewick & Steele, 1982).

Impact on Cell Membranes and Protoplasts

Phaseollin affects cell membrane integrity by causing loss of electrolytes and other molecules from plant cells. This property is explored to understand the phytotoxicity of phytoalexins and their impact on cellular structures (Hargreaves, 1980).

Detoxification by Fungi

Interestingly, some fungi like Fusarium solani can metabolize phaseollin, suggesting a detoxification mechanism that couldplay a role in fungal resistance to plant defenses. The metabolism of phaseollin by fungi is an essential area of study for understanding plant-pathogen interactions and developing strategies for managing plant diseases (Heuvel & Vanetten, 1973).

Phaseollin Production in Plant Tissues

The production of phaseollin in Phaseolus vulgaris is triggered by fungal infections and is crucial for understanding the dynamics of phytoalexin production in plants. This research provides insights into how plants react to pathogen attacks, potentially leading to improved plant disease management strategies (Peleg et al., 1987).

Role in Host-Parasite Interaction

Phaseollin accumulation in response to physical injuries like point-freezing in Phaseolus vulgaris has implications for understanding host-parasite specificity. This area of research contributes to our knowledge of how plants respond to various environmental stresses and infections (Rahe & Arnold, 1975).

Antifungal Properties

Phaseollin exhibits a broad spectrum of antifungal activity, making it a subject of interest in the study of natural plant defenses and the development of biocontrol agents. Its efficacy against various pathogenic fungi highlights its potential utility in agricultural and horticultural practices (Gordon et al., 1980).

Interactions with Plant Hormones

The production of phaseollin in tissue cultures of Phaseolus vulgaris is influenced by synthetic auxin levels, illustrating the complex interplay between plant hormones and defense responses. This research is significant for understanding how phytohormones regulate phytoalexin production in plants (Dixon & Fuller, 1976).

Safety And Hazards

When handling phaseollin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTDZKXXJRRKDG-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029664
Record name Phaseolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phaseolin

CAS RN

13401-40-6, 91110-20-2
Record name (-)-Phaseollin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13401-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaseolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseollin, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHASEOLLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHASEOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
MD Woodward - Phytochemistry, 1980 - Elsevier
… Phaseollin is believed to play a primary role in host plant defense [4]. An examination of the biosynthesis of phaseollin … substrates have indicated that phaseollin is formed from cinnamic …
Number of citations: 80 www.sciencedirect.com
HD VanEtten, DF Bateman - Phytopathology, 1971 - apsnet.org
… to phaseollin. The respiration rate of actively growing mycelia was decreased by phaseollin, … solani Was eXposed to phaseollin-1 * C for 1 hr and then fractionated, most of the * C was …
Number of citations: 104 www.apsnet.org
IAM Cruickshank, DR Biggs, DR Perrin… - Physiological Plant …, 1974 - Elsevier
… Kidney Selection W245, phaseollin was the major component. … markedly altered the normal phaseollin/phaseollidin relationship. … products of phaseollin and phaseollidin respectively. …
Number of citations: 34 www.sciencedirect.com
IAM Cruickshank, DR Perrin - Life Sciences, 1968 - Elsevier
… The elution pattern of phaseollin-inducing activity obtained from the … Two major regions of phaseollin-inducing activity were … represented the major region of phaseollin-inducing activity . …
Number of citations: 207 www.sciencedirect.com
JA Bailey, BJ Deverall - Physiological Plant Pathology, 1971 - Elsevier
… that phaseollin accumulation was limited to infected tissue which was visibly brown. Phaseollin … Basal phaseollin metabolism was not affected by the extensive intracellular growth of …
Number of citations: 204 www.sciencedirect.com
DR Perrin, CP Whittle, TJ Batterham - Tetrahedron Letters, 1972 - Elsevier
… ring of phaseollin also produce characteristic NMR patterns for which many model compounds are available. Both systems occur in gangetin (IV) (4) and the appropriate chemical shifts …
Number of citations: 74 www.sciencedirect.com
RA Skipp, C Selby, JA Bailey - Physiological Plant Pathology, 1977 - Elsevier
… of phaseollin present in these fungal cultures have shown that the distribution of phaseollin changes during incubation, phaseollin … Eventually, the phaseollin was metabolized by the …
Number of citations: 51 www.sciencedirect.com
JA Glazener, HD Van Etten - Phytopathology, 1978 - apsnet.org
… unlabeled phaseollin the "C-labeled phaseollin (2,857 dpm/ug) prepared from acetate-U-*C by Van Etten and Bateman (30). Quantitation of phaseollin was … Phaseollin was dissolved in …
Number of citations: 37 www.apsnet.org
HC Kistler, HD VanEtten - Physiological Plant Pathology, 1981 - Elsevier
… of tolerance to phaseollin was closely correlated in time with the metabolism of phaseollin. In addition… phaseollin metabolism also enhanced phaseollin tolerance. However, inhibition of …
Number of citations: 34 www.sciencedirect.com
J Paxton, DJ Goodchild, IAM Cruickshank - Physiological Plant Pathology, 1974 - Elsevier
… be seen whether phaseollin is found only within necrotic cells and how closely its production is related to the symptom picture. In this paper we examine the effect of several phaseollin-…
Number of citations: 38 www.sciencedirect.com

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